molecular formula C15H21NO2 B13094267 Benzyl (2,2-dimethylpent-4-EN-1-YL)carbamate

Benzyl (2,2-dimethylpent-4-EN-1-YL)carbamate

Cat. No.: B13094267
M. Wt: 247.33 g/mol
InChI Key: VFWLNFHLABDENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2,2-dimethylpent-4-EN-1-YL)carbamate is an organic compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It is a member of the carbamate family, characterized by the presence of a carbamate functional group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2,2-dimethylpent-4-EN-1-YL)carbamate typically involves the reaction of benzyl chloroformate with 2,2-dimethylpent-4-en-1-amine under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2,2-dimethylpent-4-EN-1-YL)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl (2,2-dimethylpent-4-EN-1-YL)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (2,2-dimethylpent-4-EN-1-YL)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: Benzyl (2,2-dimethylpent-4-EN-1-YL)carbamate is unique due to its specific carbamate functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

benzyl N-(2,2-dimethylpent-4-enyl)carbamate

InChI

InChI=1S/C15H21NO2/c1-4-10-15(2,3)12-16-14(17)18-11-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3,(H,16,17)

InChI Key

VFWLNFHLABDENZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.